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molecular formula C10H13NO3 B1419125 1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 952511-66-9

1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No. B1419125
M. Wt: 195.21 g/mol
InChI Key: APFUPMUUCNGATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951825B2

Procedure details

To a mixed solution was added a 1M aqueous NaOH solution (4.1 ml) of methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate (430 mg) in CH3OH-THF (4 ml-3 ml). The solution was stirred at room temperature for 10 hours, and then concentrated under reduced pressure, and water (10 ml) was added, and subsequently 1M HCl was added thereto until pH becomes 3. The resulting solid was collected by filtration, washed with water, and dried under reduced pressure to obtain 1-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (325 mg) as white powders.
Name
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Quantity
430 mg
Type
reactant
Reaction Step One
Name
CH3OH THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([N:7]1[CH:12]=[CH:11][C:10]([C:13]([O:15]C)=[O:14])=[CH:9][C:8]1=[O:17])[CH:4]([CH3:6])[CH3:5]>CO.C1COCC1>[CH2:3]([N:7]1[CH:12]=[CH:11][C:10]([C:13]([OH:15])=[O:14])=[CH:9][C:8]1=[O:17])[CH:4]([CH3:6])[CH3:5] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
4.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Quantity
430 mg
Type
reactant
Smiles
C(C(C)C)N1C(C=C(C=C1)C(=O)OC)=O
Name
CH3OH THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure, and water (10 ml)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
subsequently 1M HCl was added
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C(C)C)N1C(C=C(C=C1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 325 mg
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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